
2-(4-Chlorophenyl)piperazine dihydrochloride
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Overview
Description
2-(4-Chlorophenyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the piperazine ring, and it is commonly used in scientific research due to its various biological activities.
Mechanism of Action
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Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)piperazine dihydrochloride typically involves the reaction of 4-chloroaniline with piperazine. One common method includes the following steps:
N-alkylation: 4-chloroaniline is reacted with piperazine in the presence of a suitable base, such as sodium carbonate, to form 2-(4-chlorophenyl)piperazine.
Formation of dihydrochloride salt: The resulting 2-(4-chlorophenyl)piperazine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
2-(4-Chlorophenyl)piperazine dihydrochloride is a piperazine derivative characterized by the presence of a chlorophenyl group. Its molecular formula is C10H15Cl2N2, and it exhibits properties typical of piperazine compounds, including interactions with neurotransmitter systems.
Antidepressant and Antipsychotic Potential
Research indicates that this compound may exhibit antidepressant and antipsychotic properties. It acts as a serotonin receptor antagonist, which can modulate serotonin levels in the brain. This mechanism is crucial for developing treatments for mood disorders. Studies have shown that similar piperazine compounds can influence dopamine autoreceptors, suggesting a dual action that may enhance their therapeutic efficacy in treating psychiatric conditions .
Anti-Allergic Properties
Another significant application of this compound is its potential as an anti-allergic agent. A patent describes the synthesis of related compounds that demonstrate anti-allergic effects, indicating that this compound could be developed into a therapeutic option for allergic reactions . The compound's structure allows it to interact with histamine receptors, which are pivotal in allergic responses.
Case Study 1: Serotonin Modulation
In a study examining the effects of piperazine derivatives on serotonin release, researchers found that compounds structurally related to this compound could significantly increase serotonin levels in vivo. This effect was mediated through selective serotonin transporter inhibition, highlighting its potential use in treating depression and anxiety disorders .
Case Study 2: Antineoplastic Activity
Recent investigations into benzimidazole derivatives containing piperazine moieties revealed enhanced antineoplastic activity against cancer cell lines when coupled with the 4-chlorophenyl substitution. The study demonstrated that compounds like this compound could be effective in targeting cancer cells, suggesting a new avenue for cancer therapy .
Safety and Toxicological Considerations
While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. The compound has been classified under several hazard categories, including acute toxicity and skin irritation risks . Understanding these safety concerns is crucial for developing safe therapeutic agents.
Comparison with Similar Compounds
2-(4-Chlorophenyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Similar in structure but with the chloro group in a different position, leading to different biological activities.
1-(4-Methylphenyl)piperazine: Contains a methyl group instead of a chloro group, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct biological activities and makes it a valuable compound for research .
Biological Activity
2-(4-Chlorophenyl)piperazine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a chlorophenyl group. Its molecular formula is C10H12ClN2·2HCl, and it has been studied for its interactions with various receptors in the central nervous system (CNS).
The compound primarily acts as a serotonin and dopamine receptor modulator . It has been shown to influence neurotransmitter systems, which are critical in the treatment of psychiatric disorders. Specifically, it exhibits affinity for:
- Dopamine D2 and D4 receptors : Inhibition of these receptors can lead to antipsychotic effects.
- Serotonin receptors : Modulation may contribute to anxiolytic and antidepressant activities.
Table 1: Receptor Affinities of this compound
Receptor Type | Activity | Reference |
---|---|---|
Dopamine D2 | Antagonist | |
Dopamine D4 | Antagonist | |
Serotonin 5-HT1A | Partial Agonist |
Anticancer Properties
Recent studies have demonstrated that derivatives of piperazine, including 2-(4-Chlorophenyl)piperazine, possess significant anticancer activity . Research indicates that these compounds can inhibit cell growth across various cancer cell lines:
- Mechanism : Induction of apoptosis and inhibition of angiogenesis.
- Cell Lines Tested : Liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), gastric (KATO-3).
Table 2: Cytotoxicity Results on Cancer Cell Lines
Cell Line | IC50 (µM) | Activity Level | Reference |
---|---|---|---|
HUH7 | 15 | Moderate Inhibition | |
MCF7 | 20 | Moderate Inhibition | |
HCT-116 | 12 | High Inhibition |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has shown promise in treating neurological disorders:
- Anticonvulsant Activity : Studies indicate that derivatives exhibit efficacy in animal models for epilepsy.
- Behavioral Studies : Effects on anxiety and depression-like behaviors have been noted in rodent models.
Table 3: Anticonvulsant Activity in Animal Models
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(4-Chlorophenyl)piperazine displayed potent antiproliferative activity, particularly against colon cancer cells .
- Neuropharmacological Assessment : In another study, the anticonvulsant properties were assessed using the maximal electroshock (MES) model. The compound showed protective effects at specific doses, indicating potential as an anticonvulsant agent .
Properties
IUPAC Name |
2-(4-chlorophenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKAACZISPRMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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